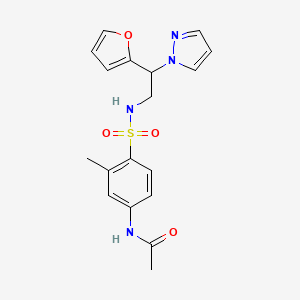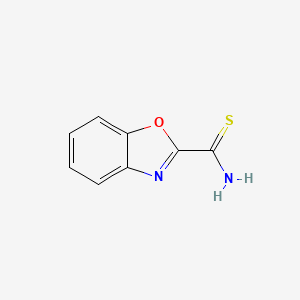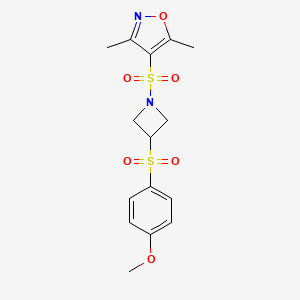
4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidinyl and isoxazole rings, as well as the sulfonyl and methoxyphenyl groups, would significantly influence its structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl groups might make it a good electrophile, while the nitrogen in the azetidinyl and isoxazole rings might make it a good nucleophile.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all depend on the nature of its functional groups .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds related to 4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, such as sulfazecin derivatives, have been synthesized for their potent antimicrobial activities against gram-negative bacteria. The chemical modification of these compounds has led to derivatives with enhanced activity against specific bacteria, including Pseudomonas aeruginosa and β-lactamase-producing bacteria, highlighting their potential in developing new antibiotics (Kishimoto et al., 1984).
Chemicoenzymatic Synthesis for Monobactam Analogs
Research has also focused on the chemicoenzymatic synthesis of monobactam analogs starting from compounds such as 4-methoxycarbonylmethyl-2-azetidinone. These efforts aim to create monobactams with a methoxyethyl group at the C-4 position of the β-lactam ring, showing strong activity against a variety of gram-negative bacteria. This approach underlines the importance of chemical synthesis in developing new drugs with stability against β-lactamases (Yamashita Haruo et al., 1988).
Antioxidant and α-Glucosidase Inhibitory Activities
Another area of application for related compounds is in the evaluation of their antioxidant and α-glucosidase inhibitory activities. Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and shown significant inhibitory potential, making them candidates for managing oxidative stress-related diseases and diabetes (Pillai et al., 2019).
Cell Growth and Drug Sensitivity Assays
Related sulfonamide-derived compounds have been used in assays to evaluate cell growth and drug sensitivity. These studies are crucial for the preclinical evaluation of new drugs, providing insights into their potential efficacy and toxicity profiles. Such compounds serve as key tools in the development of new therapeutic agents (Scudiero et al., 1988).
Propriétés
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S2/c1-10-15(11(2)23-16-10)25(20,21)17-8-14(9-17)24(18,19)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIUGQMZRCUFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2456800.png)
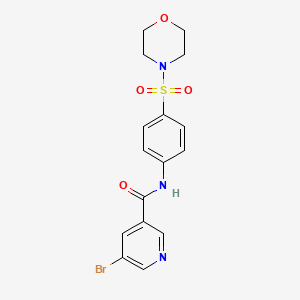
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N,N-diethylacetamide](/img/structure/B2456803.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456805.png)
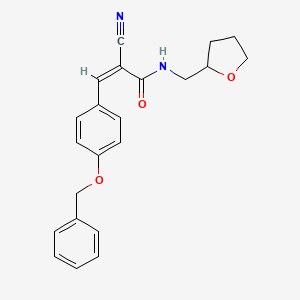
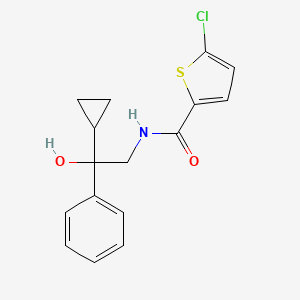
![4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2456808.png)
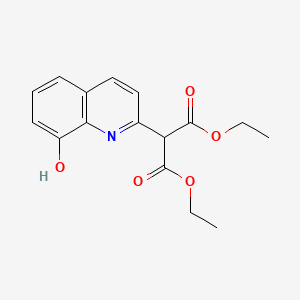
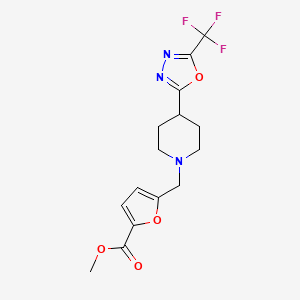
![3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2456814.png)
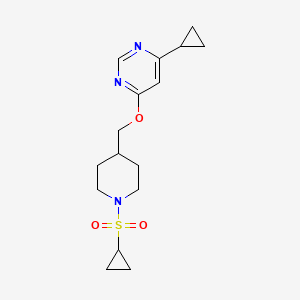
![N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2456816.png)
